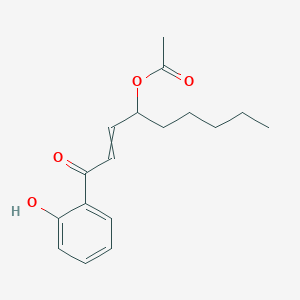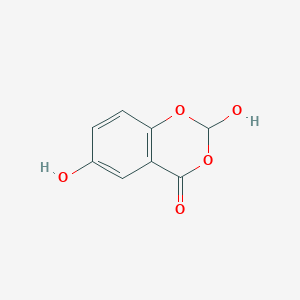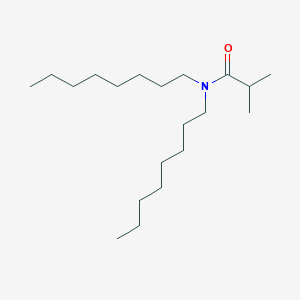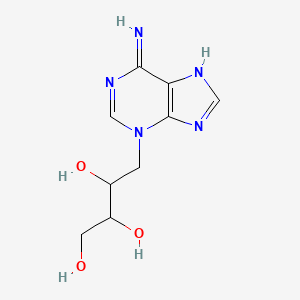
10-Hydroxyoctadec-11-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Hydroxyoctadec-11-enoic acid is a long-chain fatty acid with a hydroxyl group at the 10th carbon and a double bond between the 11th and 12th carbons. This compound is part of the family of hydroxy fatty acids, which are known for their diverse biological activities and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxyoctadec-11-enoic acid can be achieved through various methods. One common approach involves the hydroxylation of oleic acid, a monounsaturated fatty acid, using specific catalysts and reaction conditions. For instance, the hydroxylation can be carried out using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) under mild conditions .
Industrial Production Methods: On an industrial scale, the production of this compound often involves the biotransformation of oleic acid by microbial enzymes. Certain strains of bacteria and fungi have been identified to possess the enzymatic machinery required for the selective hydroxylation of oleic acid, making this a cost-effective and environmentally friendly method .
Análisis De Reacciones Químicas
Types of Reactions: 10-Hydroxyoctadec-11-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 10-oxo-octadec-11-enoic acid.
Reduction: The double bond can be reduced to yield 10-hydroxyoctadecanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through esterification or etherification reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: 10-oxo-octadec-11-enoic acid.
Reduction: 10-hydroxyoctadecanoic acid.
Substitution: Various esters and ethers depending on the substituent used.
Aplicaciones Científicas De Investigación
10-Hydroxyoctadec-11-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of biodegradable polymers and surfactants.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of lubricants, coatings, and plasticizers.
Mecanismo De Acción
The biological effects of 10-Hydroxyoctadec-11-enoic acid are mediated through its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes involved in lipid metabolism and inflammatory responses. For instance, it can inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins .
Comparación Con Compuestos Similares
- 10-Hydroxydec-2-enoic acid
- 12-Hydroxyoctadec-9-enoic acid (ricinoleic acid)
- 9,10,11-Trihydroxyoctadec-12-enoic acid
Comparison: 10-Hydroxyoctadec-11-enoic acid is unique due to its specific hydroxylation and double bond position, which confer distinct chemical and biological properties. Compared to ricinoleic acid, which has a hydroxyl group at the 12th carbon, this compound exhibits different reactivity and biological activity .
Propiedades
Número CAS |
143288-76-0 |
|---|---|
Fórmula molecular |
C18H34O3 |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
10-hydroxyoctadec-11-enoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h11,14,17,19H,2-10,12-13,15-16H2,1H3,(H,20,21) |
Clave InChI |
VALAUXDVLYFOEG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CC(CCCCCCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


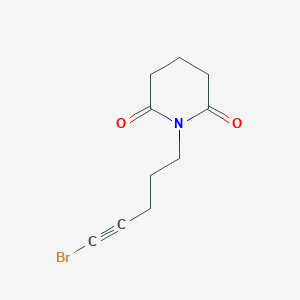
![2-{[2-(Diethylamino)ethyl]amino}-4,6-dimethylpyridine-3-carboxamide](/img/structure/B12554126.png)

![[4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid](/img/structure/B12554136.png)
![1,3-Dithiolo[4,5-b][1,4,7]trithionin-2-thione, 5,6,8,9-tetrahydro-](/img/structure/B12554138.png)
![[Bis(2-chlorophenoxy)phosphinyl]acetic acid ethyl ester](/img/structure/B12554142.png)
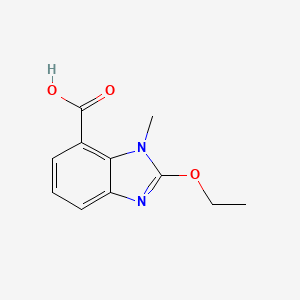

![2-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B12554159.png)
